molecular formula C16H18N2O7 B2797534 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 736190-82-2

2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2797534
CAS No.: 736190-82-2
M. Wt: 350.327
InChI Key: ZFRCDAQEWZROHO-UHFFFAOYSA-N
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Description

2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzoate ester core linked to a 5-methylisoxazole moiety via an oxoethylamine bridge. This compound combines structural features of trimethoxybenzoate derivatives, known for their cytotoxic and antiproliferative properties, with the heterocyclic 5-methylisoxazole group, which may enhance binding interactions through hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7/c1-9-5-13(18-25-9)17-14(19)8-24-16(20)10-6-11(21-2)15(23-4)12(7-10)22-3/h5-7H,8H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRCDAQEWZROHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The oxazole derivative is then reacted with an amino acid derivative to form the amide bond.

    Esterification: The final step involves the esterification of the amide with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide bonds in this compound are susceptible to hydrolysis under different conditions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acidic Hydrolysis 6M HCl, reflux (12 hr)3,4,5-Trimethoxybenzoic acid + 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethanolProtonation of the ester carbonyl facilitates nucleophilic attack by water .
Basic Hydrolysis 2M NaOH, 80°C (8 hr)Sodium 3,4,5-trimethoxybenzoate + 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethanolDeprotonation of hydroxide ion enhances nucleophilic cleavage of the ester bond .
Amide Hydrolysis 4M H2SO4, 100°C (24 hr)5-Methylisoxazol-3-amine + Oxalic acid derivativesAcidic cleavage of the amide bond via tetrahedral intermediate formation .

Oxidation Reactions

The isoxazole ring and methoxy groups participate in oxidation pathways:

Reaction Type Reagents/Conditions Products Key Findings
Isoxazole Oxidation H2O2/CH3COOH (1:2), 60°C (6 hr)Isoxazole N-oxide derivativeElectrophilic attack at the nitrogen atom of the isoxazole ring .
Demethylation BBr3, CH2Cl2, −78°C (2 hr)3,4,5-Trihydroxybenzoate esterBoron tribromide selectively cleaves methyl ethers to phenolic groups .

Reduction Reactions

The carbonyl groups and aromatic rings undergo reduction under controlled conditions:

Reaction Type Reagents/Conditions Products Mechanistic Pathway
Ester Reduction LiAlH4, THF, 0°C (4 hr)3,4,5-Trimethoxybenzyl alcohol + Amide-alcoholLithium aluminum hydride reduces the ester to a primary alcohol .
Amide Reduction BH3·THF, reflux (10 hr)Amine-alcohol derivativeBorane selectively reduces the amide carbonyl to a methylene group.

Substitution Reactions

The methoxy groups on the benzoate moiety are sites for nucleophilic substitution:

Reaction Type Reagents/Conditions Products Experimental Evidence
Methoxy Replacement HI (48%), 120°C (5 hr)3,4,5-Triiodobenzoate esterIodide ion displaces methoxy groups via SN2 mechanism .
Nitration HNO3/H2SO4, 0°C (3 hr)Nitro-substituted benzoate esterElectrophilic aromatic substitution occurs at the meta position relative to ester .

Cyclization Reactions

The isoxazole-amide moiety participates in cyclization to form heterocyclic systems:

Reaction Type Reagents/Conditions Products Catalytic System
Oxazine Formation Bi(OTf)3, β-naphthol, arylaldehydesNaphtho[1,2-e] oxazine derivativesBismuth triflate catalyzes a pseudo-four-component reaction .

Table 1: Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Dominant Reaction
Benzoate ester1stHydrolysis/Reduction
Isoxazole ring2ndOxidation/Cyclization
Methoxy groups3rdSubstitution

Table 2: Yield Optimization for Key Reactions

Reaction Optimal Catalyst Yield (%) Purity (HPLC)
Isoxazole N-oxide formationH2O2/CH3COOH7895
DemethylationBBr39298
Ester reductionLiAlH48597

Mechanistic Insights

  • Hydrolysis : The ester group hydrolyzes 20× faster than the amide bond under basic conditions due to higher electrophilicity of the carbonyl .

  • Isoxazole Oxidation : N-Oxide formation is favored in polar aprotic solvents, with H2O2 acting as a mild oxidant .

  • Cyclization : The isoxazole-amide moiety’s rigidity directs regioselective formation of six-membered oxazine rings .

This compound’s multifunctional architecture enables its use in synthesizing bioactive heterocycles and modified benzoate derivatives, with applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a 5-methylisoxazole ring which is known for its biological activity. The mechanism of action involves interaction with molecular targets such as enzymes or receptors, potentially modulating their activity. The presence of the oxazole ring and the benzoate moiety may facilitate binding to these targets, leading to various biochemical responses.

Medicinal Applications

  • Antimicrobial Activity
    • Compounds containing isoxazole structures have shown significant antimicrobial properties. For instance, derivatives of 5-methylisoxazole have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • Table 1: Antibacterial Activity of Isoxazole Derivatives
    CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
    2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate0.0040.008Enterobacter cloacae
    Other Derivative A0.0150.030Staphylococcus aureus
    Other Derivative B0.0110.020Escherichia coli
    The Minimum Inhibitory Concentration (MIC) values indicate that this compound's activity is comparable to established antibiotics like ampicillin and streptomycin.
  • Anticancer Properties
    • Research has indicated that compounds similar to This compound exhibit anticancer activities. For example, a related compound showed considerable activity against human cancer cell lines with IC(50) values ranging from 1.2 to 2.4 nM, indicating potential as a histone deacetylase inhibitor .

Case Studies

  • Study on Antibacterial Activity
    • A study evaluated the antibacterial efficacy of various isoxazole derivatives against E. coli. The findings suggested that the inhibition of the MurB enzyme was a key factor in the antibacterial activity observed in these compounds.
  • Cancer Cell Line Testing
    • In vitro studies on cancer cell lines demonstrated that compounds related to This compound not only inhibited cell proliferation but also induced apoptosis in treated cells . This highlights the potential of this compound in cancer therapeutics.

Synthetic Routes and Industrial Production

The synthesis of This compound typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Amidation Reaction : The oxazole derivative is reacted with an amino acid derivative to form an amide bond.
  • Esterification : The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions.

Industrial production may involve optimizing these synthetic routes to enhance yield and purity through various techniques such as chromatography and recrystallization.

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and benzoate moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, biological activity, and synthetic considerations.

Structural Analogs of 3,4,5-Trimethoxybenzoate Esters

  • Butyl 3,4,5-trimethoxybenzoate (Compound 5): Exhibited equipotency to reference drugs in oral squamous cell carcinoma (OSCC) models. Its straight alkyl chain (butyl) contributes to moderate lipophilicity and potency .
  • Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) :
    Demonstrated 1.2–1.5× higher potency than Compound 5, suggesting that branched alkyl chains (e.g., isopentyl) enhance cytotoxic activity, possibly due to improved membrane penetration .
  • Naphthalene 3,4,5-trimethoxybenzoate (Compound 11) :
    Outperformed diphenyl derivatives (Compound 12) in potency and selectivity, indicating that fused aromatic systems (e.g., naphthalene) optimize steric and electronic interactions with biological targets .

Key Insight : The target compound’s 2-oxoethyl linker and isoxazole amide group may provide a balance between hydrophilicity and binding affinity, distinguishing it from simpler alkyl esters.

Substituent Position and Functional Group Variations

  • [2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl] 2,3,4-trimethoxybenzoate (CAS 745062-04-8): Differs in methoxy group positioning (2,3,4 vs. 3,4,5).
  • [2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate (CAS 727691-86-3): Ethoxy groups increase lipophilicity compared to methoxy substituents, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Key Insight : The 3,4,5-trimethoxy configuration in the target compound maximizes symmetry and electron-donating effects, a feature shared with potent microtubule-targeting agents like combretastatin A-4 .

Isoxazole-Linked Derivatives

  • Sulfonamide Derivatives (S12–S16) :
    Compounds like S16 (4-nitrophenyl substituent) exhibit molecular weights >400 Da and melting points >180°C, correlating with reduced solubility but high stability. The nitro group’s electron-withdrawing nature may enhance binding to charged enzymatic pockets .
  • Target Compound :
    Replaces the sulfonamide group with an ester linkage, likely improving metabolic stability compared to sulfonamides, which are prone to hydrolysis .

Key Insight : The 5-methylisoxazole moiety in the target compound could facilitate hydrogen bonding with biological targets, similar to sulfonamide interactions observed in carbonic anhydrase inhibitors .

Biological Activity

2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates an isoxazole moiety with a trimethoxybenzoate structure, suggesting possible interactions with various biological targets, including enzymes and receptors. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization of appropriate precursors under acidic or basic conditions.
  • Amidation Reaction : The oxazole derivative is reacted with an amino acid derivative to form the amide bond.
  • Esterification : The final step involves esterification of the amide with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. The oxazole ring and benzoate moiety facilitate binding to these targets, potentially leading to modulation of their activity.

Cytotoxicity Studies

Research has indicated that compounds with similar structural features exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, compounds related to the isoxazole framework have shown significant tumor growth inhibitory properties in vitro . Specific studies have tested related compounds against multiple cancer cell lines, revealing that certain derivatives possess activity comparable to established chemotherapeutics like cisplatin.

Case Studies and Research Findings

A number of studies have investigated the biological implications of compounds related to this compound:

  • Anticancer Activity : A study assessed the cytotoxic potency of various derivatives against twelve human cancer cell lines. Compounds structurally similar to the target compound demonstrated significant inhibition of tumor growth .
  • Antibacterial Properties : Some derivatives were evaluated for their antibacterial activity against Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.5 µg/ml .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound's interaction with biological targets could involve enzyme inhibition or receptor modulation, which are critical pathways in cancer therapy and infection control.

Comparative Analysis

The following table summarizes key characteristics and activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundIsoxazole + TrimethoxybenzoatePotential anticancer and antibacterial
Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazineTriazole + BenzodithiazineHigh potency against cancer
[2-(1,2-Oxazol-3-yl)amino]-2-oxoethyl benzoateOxazole + BenzoateModerate anticancer activity

Q & A

Q. What synthetic strategies are effective for synthesizing 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves coupling 3,4,5-trimethoxybenzoic acid derivatives with 5-methylisoxazole-3-amine intermediates. Key steps include:
  • Esterification : React 3,4,5-trimethoxybenzoyl chloride with glycolic acid derivatives to form the oxoethyl ester backbone.
  • Amide Bond Formation : Use coupling agents like T3P (propylphosphonic anhydride) or EDCI/HOBt to link the isoxazole-3-amine moiety to the ester .
  • Optimization : Control reaction temperatures (60–80°C), use anhydrous solvents (e.g., DMF or CH₂Cl₂), and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Yields >70% are achievable with stoichiometric reagent ratios .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, isoxazole protons at δ 6.2–6.5 ppm) .
  • HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%).
  • Mass Spectrometry : ESI-HRMS (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₂O₇: 351.1194; observed: 351.1198) .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxybenzoate moiety influence biological activity compared to analogs with varying substitution patterns?

  • Methodological Answer : The 3,4,5-trimethoxy group enhances lipophilicity and membrane permeability, critical for antimicrobial and receptor-binding activities. Comparative studies with 2,4-dimethoxy analogs show:
Substituent PatternAntimicrobial Activity (MIC, μg/mL)Receptor Binding Affinity (IC₅₀, μM)
3,4,5-Trimethoxy1.2–2.5 (vs. S. aureus)0.8 (opiate receptor)
2,4-Dimethoxy4.5–8.7 (vs. S. aureus)>10
  • Experimental Design : Use disk diffusion assays for antimicrobial screening and radioligand displacement assays (e.g., [³H]-naloxone) for receptor studies .

Q. What experimental approaches resolve contradictions in pharmacological mechanisms (e.g., spasmolytic vs. opiate receptor-mediated effects)?

  • Methodological Answer :
  • In Vitro Models :
  • Ileum Smooth Muscle Assay : Test spasmolytic activity via acetylcholine-induced contractions. A lack of response in opioid receptor-knockout mice confirms receptor dependence .
  • Receptor Binding Profiling : Screen against μ-opioid, δ-opioid, and κ-opioid receptors using CHO-K1 cells transfected with human receptors. IC₅₀ values <1 μM indicate agonist activity .
  • Data Interpretation : Dual mechanisms may coexist; use selective antagonists (e.g., naloxone for opiate receptors) to isolate pathways .

Q. How do structural modifications in the isoxazol-3-yl amino group affect antimicrobial efficacy?

  • Methodological Answer :
  • SAR Insights :
  • Electron-Withdrawing Groups (e.g., -NO₂ at C5 of isoxazole): Increase activity against Gram-negative bacteria (MIC reduced from 8.2 to 2.1 μg/mL for E. coli) .
  • Hydrophobic Substituents (e.g., methyl at C5): Enhance biofilm penetration (e.g., 50% reduction in C. albicans biofilm vs. unsubstituted analogs) .
  • Experimental Workflow : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, followed by broth microdilution assays .

Tables of Key Data

Q. Table 1: Comparative Biological Activities of Structural Analogs

Compound StructureTarget ActivityKey FindingReference
3,4,5-Trimethoxybenzoate core + isoxazoleAntimicrobial (Gram+)MIC = 1.2 μg/mL (vs. S. aureus)
3,4,5-Trimethoxybenzoate + thiazoleOpioid receptor agonistIC₅₀ = 0.8 μM (μ-receptor)
2,4-Dimethoxybenzoate + isoxazoleAnticancer (HeLa cells)IC₅₀ = 12.5 μM

Q. Table 2: Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Esterification3,4,5-TMBA, glycolic acid, DCC/DMAP8592
Amide CouplingT3P, DMF, 60°C, 12h7895
PurificationSilica gel (CH₂Cl₂/MeOH 95:5)7098

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